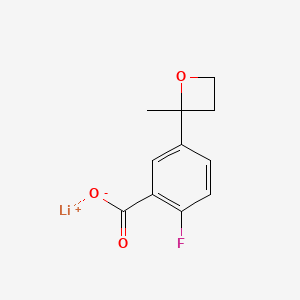
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is a chemical compound with the molecular formula C11H10FLiO3 It is a lithium salt of a fluorinated benzoate derivative, characterized by the presence of a fluoro group and a methyloxetane ring attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the methyloxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while hydrolysis may produce the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and methyloxetane ring can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+)2-fluoro-4-(2-methyloxetan-2-yl)benzoate
- Lithium(1+)2-fluoro-3-(2-methyloxetan-2-yl)benzoate
- Lithium(1+)2-fluoro-6-(2-methyloxetan-2-yl)benzoate
Uniqueness
Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is unique due to the specific positioning of the fluoro group and the methyloxetane ring on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10FLiO3 |
|---|---|
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
lithium;2-fluoro-5-(2-methyloxetan-2-yl)benzoate |
InChI |
InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-9(12)8(6-7)10(13)14;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
JECJTDBSTSTBPF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1(CCO1)C2=CC(=C(C=C2)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
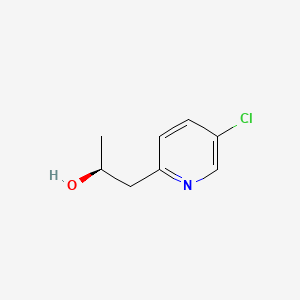

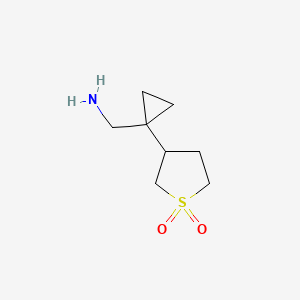
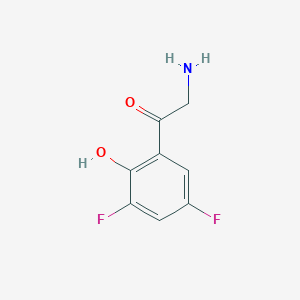
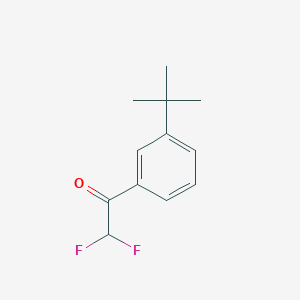
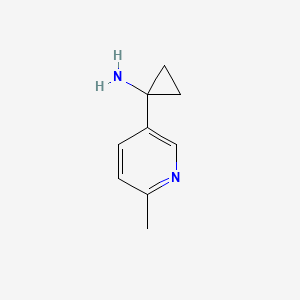
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
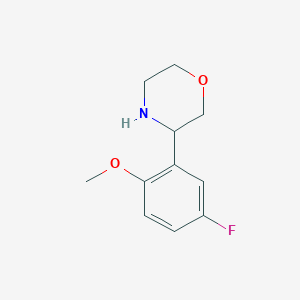
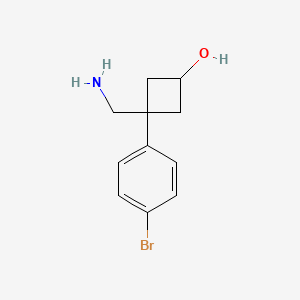


![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)

